

An In-depth Technical Guide to 2-Methyloxetane

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Compound of Interest

Compound Name: 2-Methyloxetane

Cat. No.: B110119

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-methyloxetane**, a significant heterocyclic compound. Given the increasing interest in oxetane-containing scaffolds in medicinal chemistry, this document details the nomenclature, physicochemical properties, synthesis, reactivity, and applications of **2-methyloxetane**, serving as a valuable resource for professionals in drug discovery and organic synthesis.

Nomenclature and Chemical Identifiers

2-Methyloxetane is a saturated four-membered heterocycle containing an oxygen atom. The presence of a methyl group at the 2-position introduces a chiral center, leading to (R)- and (S)-enantiomers. The racemic mixture is commonly referred to as **2-methyloxetane**.

Identifier	Value
IUPAC Name	2-methyloxetane [1]
CAS Number	2167-39-7 (for racemic mixture) [1]
	75492-29-4 (for (S)-2-methyloxetane)
Molecular Formula	C ₄ H ₈ O [1]
Molecular Weight	72.11 g/mol [1]
Synonyms	1,3-Epoxybutane, 1,3-Butylene oxide, 1-Methyltrimethylene oxide [1]
InChI	InChI=1S/C4H8O/c1-4-2-3-5-4/h4H,2-3H2,1H3 [1]
SMILES	CC1CCO1 [1]

Physicochemical and Spectroscopic Data

The physicochemical properties of **2-methyloxetane** are summarized below. This data is essential for its handling, characterization, and use in synthetic protocols.

Property	Value
Appearance	Colorless liquid
Odor	Sweetish, somewhat disagreeable
Boiling Point	54 °C [1]
Melting Point	< -50 °C [1]
Density	0.815 g/cm ³ [1]
Refractive Index	1.378 [1]
Water Solubility	≥ 10 g/100 g at 25 °C [1]
Vapor Pressure	218.0 mmHg [1]

Spectroscopic Data:

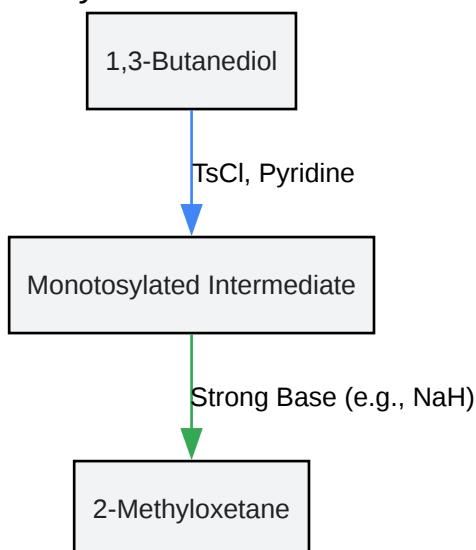
Spectroscopy	Data
¹ H NMR	Spectral data for 2-methyloxetane has been studied, providing insights into its structure.
¹³ C NMR	Predicted chemical shifts are available in various databases.
IR Spectroscopy	Characteristic peaks for C-O-C stretching are expected.
Mass Spectrometry	The molecular ion peak and fragmentation pattern can be used for identification.

Synthesis of 2-Methyloxetane

The synthesis of oxetanes can be challenging due to the inherent ring strain of the four-membered ring, which is approximately 25-26 kcal/mol.^{[2][3]} Common synthetic strategies include intramolecular cyclization of 1,3-diols and the Paternò-Büchi reaction.

A prevalent method for synthesizing 2-substituted oxetanes is the intramolecular Williamson ether synthesis starting from a 1,3-diol.^[4] This involves the selective functionalization of one hydroxyl group into a good leaving group, followed by base-induced ring closure.

Synthesis of 2-Methyloxetane via Intramolecular Cyclization



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Synthesis of 2-Methyloxetane.

This protocol is adapted from established methods for the synthesis of chiral **2-methyloxetane**.
[4]

Step 1: Monotosylation of (S)-1,3-Butanediol

- Dissolve (S)-1,3-butanediol (1 equivalent) in pyridine at 0 °C.
- Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in pyridine to the reaction mixture.
- Stir the reaction at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether.
- Wash the organic layer with cold dilute HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude monotosylate.

Step 2: Intramolecular Cyclization

- Dissolve the crude monotosylate in anhydrous tetrahydrofuran (THF).
- Add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise to the solution at room temperature under an inert atmosphere.
- Heat the reaction mixture to reflux and stir for 12-18 hours.
- Cool the reaction to room temperature and quench carefully with water.
- Extract the product with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous K_2CO_3 , and filter.
- Purify the crude product by distillation to obtain **(S)-2-methyloxetane**.

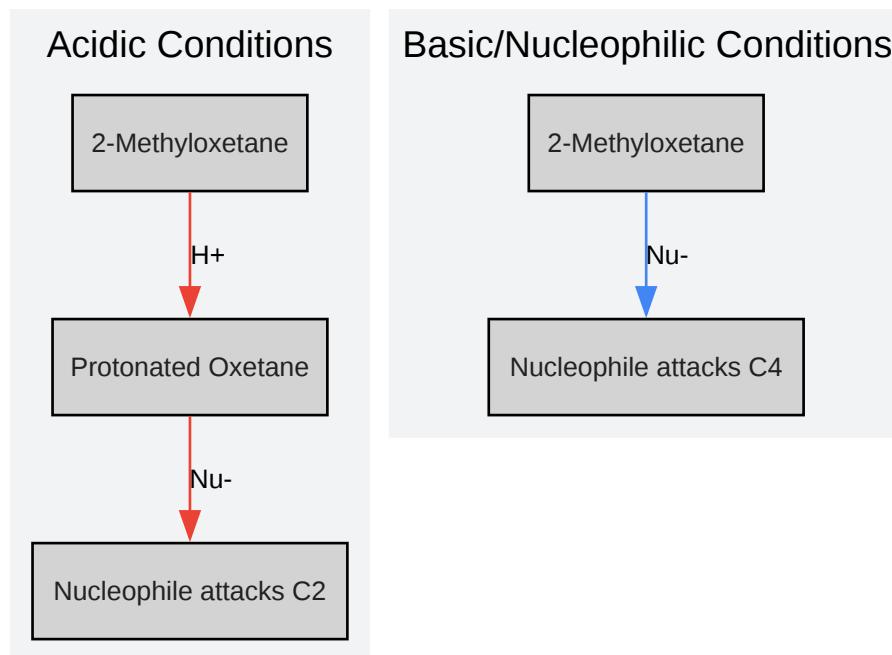
Reactivity and Key Reactions

The high ring strain of the oxetane ring makes it susceptible to ring-opening reactions under both acidic and basic/nucleophilic conditions.^[3] This reactivity is fundamental to its utility as a synthetic building block.

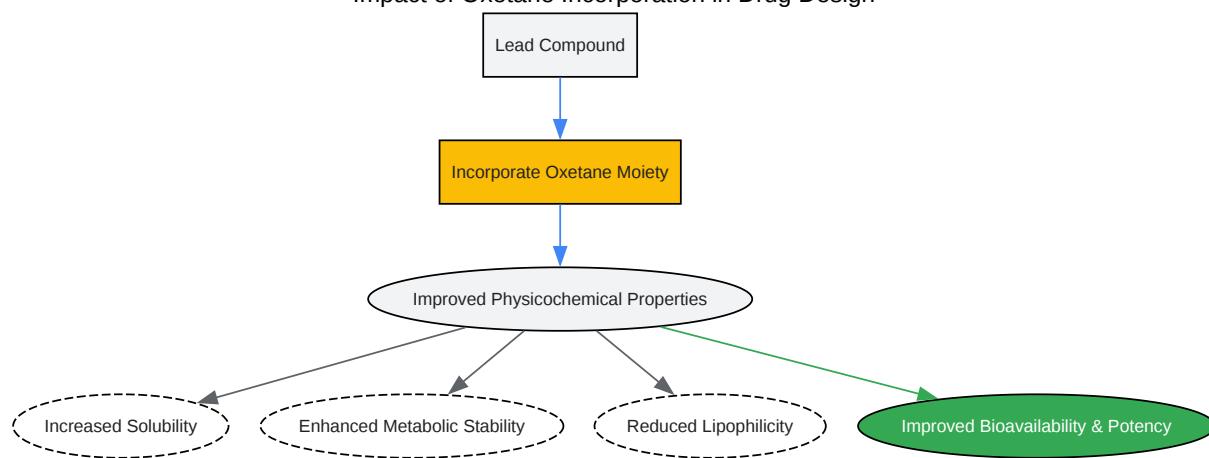
Under Acidic Conditions: Ring-opening proceeds via a protonated oxetane intermediate. The nucleophile then attacks the more substituted carbon atom (C2), following an $\text{S}_{\text{n}}1$ -like mechanism.

Under Basic/Nucleophilic Conditions: The nucleophile attacks the less sterically hindered carbon atom (C4) in an $\text{S}_{\text{n}}2$ fashion.

Regioselectivity of 2-Methyloxetane Ring-Opening



Impact of Oxetane Incorporation in Drug Design

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References

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methyloxetane]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b110119#2-methyloxetane-cas-number-and-iupac-name\]](https://www.benchchem.com/product/b110119#2-methyloxetane-cas-number-and-iupac-name)

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